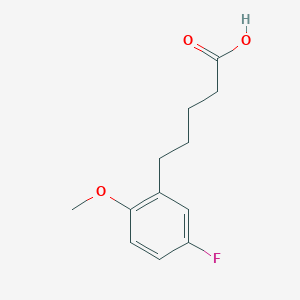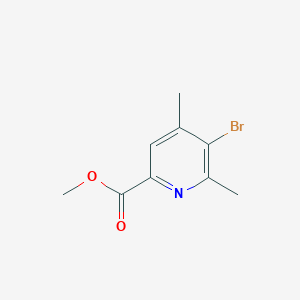
8-Chloroquinoxaline-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloroquinoxaline-5-carbaldehyde is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a chloro group at the 8th position and an aldehyde group at the 5th position makes this compound a unique derivative of quinoxaline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoxaline-5-carbaldehyde typically involves the condensation of 8-chloro-1,2-diaminobenzene with glyoxal. This reaction is carried out under acidic conditions to facilitate the formation of the quinoxaline ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloroquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under basic conditions.
Major Products:
Oxidation: 8-Chloroquinoxaline-5-carboxylic acid.
Reduction: 8-Chloroquinoxaline-5-methanol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chloroquinoxaline-5-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Chloroquinoxaline-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chloro group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound without any substituents.
8-Hydroxyquinoxaline: A derivative with a hydroxyl group at the 8th position.
8-Methylquinoxaline: A derivative with a methyl group at the 8th position.
Comparison: 8-Chloroquinoxaline-5-carbaldehyde is unique due to the presence of both a chloro and an aldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its electrophilicity, while the aldehyde group provides a reactive site for further chemical modifications .
Propiedades
Fórmula molecular |
C9H5ClN2O |
|---|---|
Peso molecular |
192.60 g/mol |
Nombre IUPAC |
8-chloroquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H |
Clave InChI |
GJGCTLQXXBLPMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C=O)N=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13662347.png)
![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)

![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)




![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
